molecular formula C30H17N5O4S2 B15009621 N-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B15009621
M. Wt: 575.6 g/mol
InChI Key: NZZOYXBZUYEABW-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound featuring multiple benzothiazole groups. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole derivatives undergo various chemical reactions, including:

    Oxidation: Benzothiazoles can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert benzothiazoles to their corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazoles can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s properties .

Scientific Research Applications

Chemistry

In chemistry, benzothiazole derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed as ligands in coordination chemistry and as building blocks for more complex molecules .

Biology

Benzothiazole derivatives exhibit significant biological activity, making them valuable in drug discovery and development. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

In medicine, benzothiazole derivatives are used in the development of pharmaceuticals. Some drugs containing benzothiazole groups include riluzole and pramipexole, which are used to treat neurological disorders .

Industry

Industrially, benzothiazole derivatives are used as accelerators in the sulfur vulcanization of rubber, as well as in the production of dyes and pigments. They also find applications in nonlinear optics and as components in luminescent materials .

Mechanism of Action

The mechanism of action of benzothiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes, receptors, and ion channels. For example, riluzole, a benzothiazole derivative, modulates glutamate release and inhibits voltage-gated sodium channels, providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its multiple benzothiazole groups, which enhance its chemical stability and reactivity. This compound’s structure allows for diverse applications in various fields, making it a valuable molecule for scientific research and industrial applications .

Properties

Molecular Formula

C30H17N5O4S2

Molecular Weight

575.6 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C30H17N5O4S2/c36-25(33-29-31-21-8-1-3-10-23(21)40-29)16-6-5-7-18(14-16)35-27(38)19-13-12-17(15-20(19)28(35)39)26(37)34-30-32-22-9-2-4-11-24(22)41-30/h1-15H,(H,31,33,36)(H,32,34,37)

InChI Key

NZZOYXBZUYEABW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=NC7=CC=CC=C7S6

Origin of Product

United States

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